molecular formula C22H22FN5O3 B8802029 tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

Cat. No. B8802029
M. Wt: 423.4 g/mol
InChI Key: UZBYXBPZESUCBE-UHFFFAOYSA-N
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Patent
US08030302B2

Procedure details

A 12 L round bottom flask is equipped with overhead agitation, a thermocouple, and a N2 purge. tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (404 g, 954.08 mmol) is dissolved in DMF (2 L) and charged to the flask. DMF (1 L) is used to rinse the flask. 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (259.46 g, 1.05 mol) and EDCI (228.63 g, 1.19 mol) are added and it is rinse in with DMF (500 mL). Then HOBt (189.94 g, 1.24 mol) is added and it is again rinsed in with DMF (500 mL). Finally, DIPEA is slowly added (184.97 g, 1.43 mol). The dark solution is then stirred at RT over the weekend. To a 20 L bottom outlet flask is added DI water (3 L) and DCM (5 L). The reaction mixture is poured in and it is rinsed in with DCM (1 L). The organic layer is separated, washed with DI water (3×3 L), dried over Na2SO4, filtered, rinsed solids with DCM and concentrated the filtrate. EtOAc (2 L) is added to the residue and the solution is stirred for 1 hour. The product crystallizes out. The mixture is concentrated. Another portion of EtOAc (2 L) is added and concentrated to remove all of the DCM. EtOAc (650 mL) and MTBE (3 L) are added to the residue and the solution is stirred in an ice bath for 1 hour. The tan slurry is filtered using a polypropylene pad. The cake is rinsed with MTBE (2×500 mL). The light tan solid is dried overnight in the vacuum oven at 40° C. to give the crude product (553 g). The crude product is purified by silica gel column chromatography eluting with (50% EtOAc (50%):35% DCM (35%): n-heptane (15%)) to give the pure desired product tert-butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (424 g, 68%). MS (m/z): 651.0 (M−H).
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
259.46 g
Type
reactant
Reaction Step Two
Name
Quantity
228.63 g
Type
reactant
Reaction Step Two
Name
Quantity
189.94 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:30]=[CH:29][C:5]([O:6][C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][C:15]=2[C:16]2[CH:17]=[N:18][N:19]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH:20]=2)[N:12]([CH3:28])[N:11]=[CH:10]3)=[C:4]([F:31])[CH:3]=1.[F:32][C:33]1[CH:38]=[CH:37][C:36]([N:39]2[C:44]([CH3:45])=[CH:43][CH:42]=[C:41]([C:46]([OH:48])=[O:47])[C:40]2=[O:49])=[CH:35][CH:34]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[F:31][C:4]1[CH:3]=[C:2]([NH:1][C:46]([C:41]2[C:40](=[O:49])[N:39]([C:36]3[CH:35]=[CH:34][C:33]([F:32])=[CH:38][CH:37]=3)[C:44]([CH3:45])=[CH:43][CH:42]=2)=[O:47])[CH:30]=[CH:29][C:5]=1[O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]1[CH:17]=[N:18][NH:19][CH:20]=1)[N:12]([CH3:28])[N:11]=[CH:10]2.[F:31][C:4]1[CH:3]=[C:2]([NH:1][C:46]([C:41]2[C:40](=[O:49])[N:39]([C:36]3[CH:35]=[CH:34][C:33]([F:32])=[CH:38][CH:37]=3)[C:44]([CH3:45])=[CH:43][CH:42]=2)=[O:48])[CH:30]=[CH:29][C:5]=1[O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]1[CH:17]=[N:18][N:19]([C:21]([O:23][C:24]([CH3:27])([CH3:25])[CH3:26])=[O:22])[CH:20]=1)[N:12]([CH3:28])[N:11]=[CH:10]2

Inputs

Step One
Name
Quantity
404 g
Type
reactant
Smiles
NC1=CC(=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=C1)F
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
259.46 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(C(=CC=C1C)C(=O)O)=O
Name
Quantity
228.63 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Three
Name
Quantity
189.94 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark solution is then stirred at RT over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L round bottom flask is equipped with overhead agitation
CUSTOM
Type
CUSTOM
Details
a thermocouple, and a N2 purge
ADDITION
Type
ADDITION
Details
charged to the flask
WASH
Type
WASH
Details
to rinse the flask
WASH
Type
WASH
Details
it is rinse in with DMF (500 mL)
WASH
Type
WASH
Details
it is again rinsed in with DMF (500 mL)
ADDITION
Type
ADDITION
Details
Finally, DIPEA is slowly added (184.97 g, 1.43 mol)
ADDITION
Type
ADDITION
Details
To a 20 L bottom outlet flask is added DI water (3 L) and DCM (5 L)
ADDITION
Type
ADDITION
Details
The reaction mixture is poured in and it
WASH
Type
WASH
Details
is rinsed in with DCM (1 L)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with DI water (3×3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed solids with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the filtrate
ADDITION
Type
ADDITION
Details
EtOAc (2 L) is added to the residue
STIRRING
Type
STIRRING
Details
the solution is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product crystallizes out
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
Another portion of EtOAc (2 L) is added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove all of the DCM
ADDITION
Type
ADDITION
Details
EtOAc (650 mL) and MTBE (3 L) are added to the residue
STIRRING
Type
STIRRING
Details
the solution is stirred in an ice bath for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The tan slurry is filtered
WASH
Type
WASH
Details
The cake is rinsed with MTBE (2×500 mL)
CUSTOM
Type
CUSTOM
Details
The light tan solid is dried overnight in the vacuum oven at 40° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give the crude product (553 g)
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with (50% EtOAc (50%):35% DCM (35%): n-heptane (15%))

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC=1C=C2C=NN(C2=CC1C=1C=NNC1)C)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Name
Type
product
Smiles
FC1=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=CC(=C1)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 424 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 136.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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